molecular formula C24H17ClN2O7 B15034056 2-chloro-4-(5-{(Z)-[1-(3-ethoxyphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid

2-chloro-4-(5-{(Z)-[1-(3-ethoxyphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B15034056
M. Wt: 480.9 g/mol
InChI Key: KACPTEVDOLDBCA-PDGQHHTCSA-N
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Description

2-Chloro-4-(5-{[(5Z)-1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzoic acid moiety, a furan ring, and a diazinane ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(5-{[(5Z)-1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring system, followed by the introduction of the furan ring and the chlorinated benzoic acid moiety. Common reagents used in these reactions include chlorinating agents, ethoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-{[(5Z)-1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-4-(5-{[(5Z)-1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(5-{[(5Z)-1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfonyl)benzoic acid: Shares the chlorinated benzoic acid moiety but differs in the substituents attached to the ring.

    2-Chlorobenzoic acid: A simpler compound with only the chlorinated benzoic acid moiety, lacking the furan and diazinane rings.

Uniqueness

2-Chloro-4-(5-{[(5Z)-1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}furan-2-yl)benzoic acid is unique due to its complex structure, which combines multiple functional groups and ring systems

Properties

Molecular Formula

C24H17ClN2O7

Molecular Weight

480.9 g/mol

IUPAC Name

2-chloro-4-[5-[(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H17ClN2O7/c1-2-33-15-5-3-4-14(11-15)27-22(29)18(21(28)26-24(27)32)12-16-7-9-20(34-16)13-6-8-17(23(30)31)19(25)10-13/h3-12H,2H2,1H3,(H,30,31)(H,26,28,32)/b18-12-

InChI Key

KACPTEVDOLDBCA-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C(=O)NC2=O

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O

Origin of Product

United States

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